

Mavatrep: A Novel Non-Opioid Analgesic Targeting TRPV1

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Compound of Interest

Compound Name: Mavatrep

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mavatrep (JNJ-39439335) is an investigational, orally active, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3][4] This document provides a comprehensive technical overview of **Mavatrep**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. By presenting quantitative data in structured tables and visualizing key pathways and workflows, this guide aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel non-opioid analgesics.

Introduction

The transient receptor potential vanilloid type 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[5] It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands like capsaicin. Activation of TRPV1 leads to a cascade of events culminating in the sensation of pain. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain states, offering a potential alternative to traditional opioid analgesics with a more favorable side-effect profile.

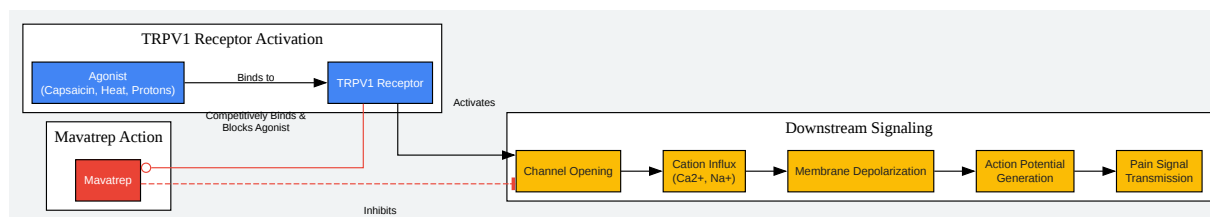
Mavatrep has emerged as a potent and selective competitive antagonist of the TRPV1 receptor. Preclinical and clinical studies have demonstrated its potential as an effective analgesic, particularly in the context of chronic pain conditions such as osteoarthritis.

Mechanism of Action

Mavatrep exerts its analgesic effect by directly and competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous ligands. This blockade inhibits the influx of cations (primarily Ca^{2+} and Na^{+}) into the neuron, which is the initial step in the generation of a nociceptive signal. The prevention of this ion influx effectively dampens the pain signal at its origin.

Signaling Pathway

The binding of an agonist (e.g., capsaicin, heat, protons) to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing cation influx. This leads to depolarization of the neuronal membrane and the initiation of an action potential. **Mavatrep**, as a competitive antagonist, occupies the agonist binding site without activating the channel, thus preventing this signaling cascade.



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Mavatrep's competitive antagonism of the TRPV1 receptor.

Preclinical Data

A series of in vitro and in vivo preclinical studies have been conducted to characterize the potency, selectivity, and efficacy of **Mavatrep**.

In Vitro Potency and Selectivity

Mavatrep has demonstrated high affinity and potent antagonism of the human TRPV1 (hTRPV1) channel in in vitro assays.

Parameter	Value	Cell Line	Assay Description
Ki	6.5 nM	-	Radioligand binding assay assessing affinity for hTRPV1 channels.
IC50	4.6 nM	HEK293 cells expressing hTRPV1	Inhibition of capsaicin-induced Ca ²⁺ influx.

In Vivo Efficacy in Animal Models

Mavatrep has shown significant analgesic effects in rodent models of inflammatory pain.

Animal Model	Treatment	Key Findings
Carrageenan-induced thermal hyperalgesia (Rat)	Mavatrep (0.1, 0.3, 1, 3, 10 mg/kg, p.o.)	Complete reversal of thermal hypersensitivity. ED50 = 0.18 mg/kg, ED80 = 0.48 mg/kg.
Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia (Rat)	Mavatrep (1, 3, 10, 30 mg/kg, p.o.)	Complete reversal of thermal hypersensitivity.
Capsaicin-induced flare (Rat)	Mavatrep (0.3–30 mg/kg, p.o.)	Dose-dependent blockade of flare. ED50 = 1.9 mg/kg.

Clinical Data

Mavatrep has undergone Phase I and is currently in Phase IIb clinical development for chronic osteoarthritis pain.

Pharmacokinetics

Pharmacokinetic properties of **Mavatrep** have been assessed in healthy volunteers.

Parameter	Value	Population	Study Design
Time to Peak Plasma Concentration (t _{max})	~2 to 4 hours	Healthy Men	Single Ascending Dose
Half-life (t _{1/2})	30–86 hours	Healthy Men	Single Ascending Dose
Clearance	Negligible renal clearance	Healthy Men	Single Ascending Dose
Steady State	Reached in approximately 14 days	Healthy Japanese Men	Multiple Ascending Dose

Clinical Efficacy

Clinical trials have demonstrated the analgesic efficacy of **Mavatrep** in patients with osteoarthritis.

Study Phase	Population	Dosing	Primary Endpoint	Key Results
Phase 1b	Patients with painful knee osteoarthritis	Single dose of 50mg Mavatrep	Pain reduction after stair-climbing	Statistically significant improvement in pain, stiffness, and physical function compared to placebo.
Phase 1 (Multiple Dose)	Patients with knee osteoarthritis	10, 25, or 50 mg once daily	Pain intensity at rest and after stair climbing	Significant reduction in pain intensity at 25 mg and 50 mg doses compared to placebo.

Safety and Tolerability

Mavatrep has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse events are consistent with the mechanism of action of TRPV1 antagonists and include:

- Feeling hot or cold
- Thermohypoesthesia (reduced temperature sensation)
- Paresthesia
- Minor thermal burns (due to decreased heat perception)

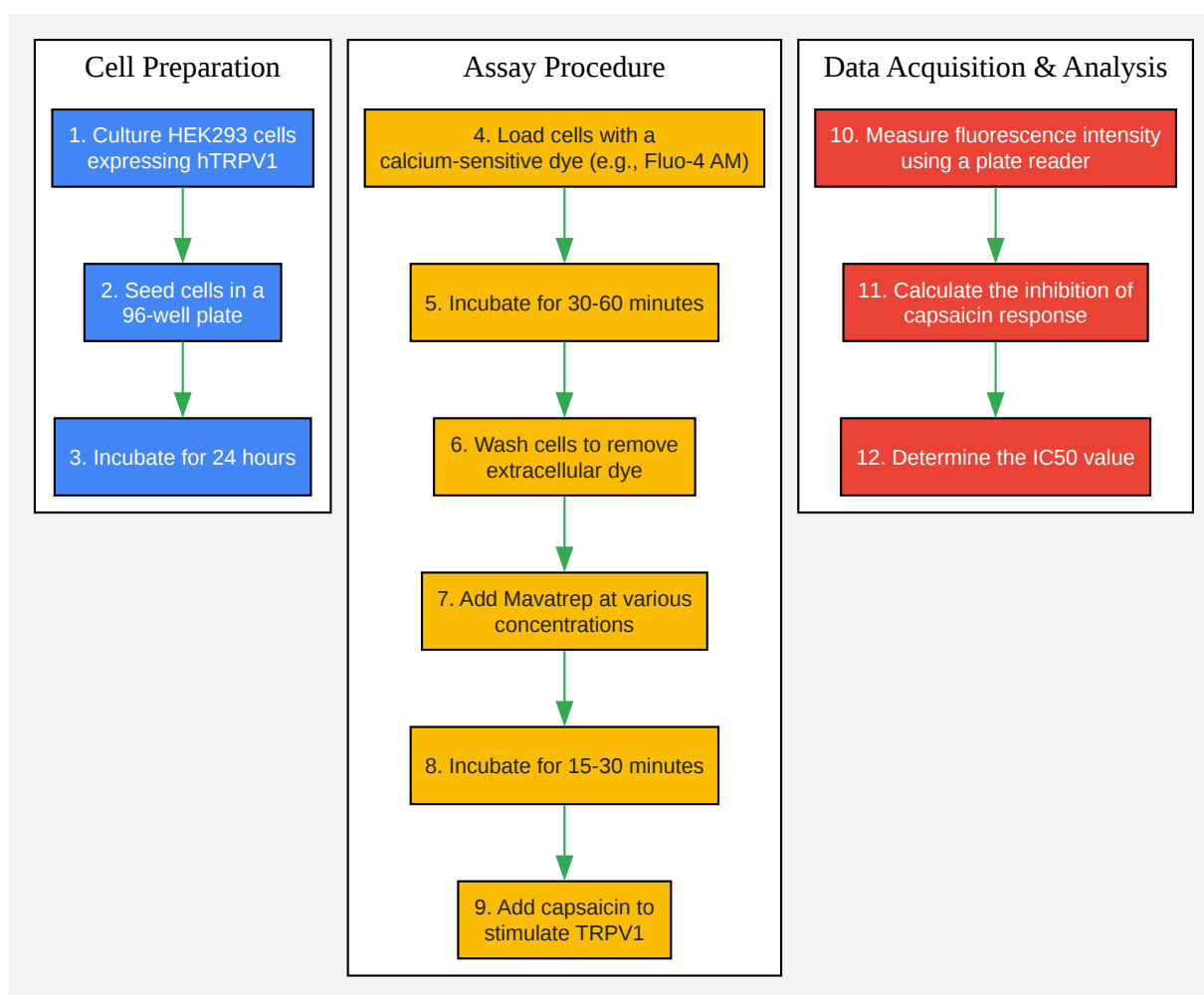
An increase in body temperature has also been observed, which is a known class effect of TRPV1 antagonists.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of **Mavatrep**.

In Vitro Calcium Influx Assay

This protocol describes a representative method for assessing the inhibitory effect of **Mavatrep** on capsaicin-induced calcium influx in a cell-based assay.



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Workflow for the in vitro calcium influx assay.

Materials:

- HEK293 cells stably expressing human TRPV1
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well black-walled, clear-bottom plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **Mavatrep** stock solution (in DMSO)
- Capsaicin stock solution (in ethanol)

Procedure:

- Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
- Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
- Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.
- Compound Addition: Add serial dilutions of **Mavatrep** (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
- Stimulation: Add a pre-determined concentration of capsaicin to all wells to stimulate the TRPV1 channels.
- Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) at an appropriate excitation/emission wavelength (e.g., 494/516 nm for Fluo-4).

- Analysis: The inhibition of the capsaicin-induced calcium influx by **Mavatrep** is calculated, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Capsaicin-Induced Flare Model in Rats

This protocol outlines a method to assess the in vivo efficacy of **Mavatrep** in a translational model of neurogenic inflammation.

Materials:

- Male Sprague-Dawley rats
- **Mavatrep** formulation for oral administration
- Capsaicin solution for topical application
- Anesthesia (e.g., isoflurane)
- Laser Doppler flowmeter

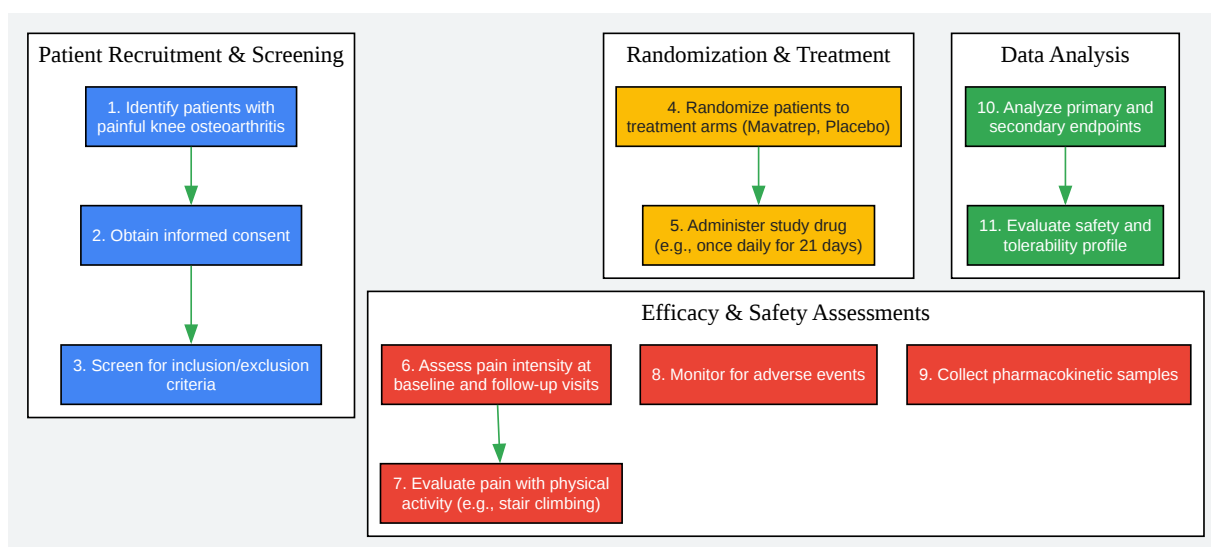
Procedure:

- Acclimation: Acclimate the rats to the experimental environment.
- Drug Administration: Administer **Mavatrep** or vehicle orally at desired doses.
- Anesthesia: At a specified time post-drug administration, anesthetize the rats.
- Baseline Measurement: Measure the baseline dermal blood flow on the plantar surface of the hind paw using a laser Doppler flowmeter.
- Capsaicin Application: Topically apply a solution of capsaicin to the measurement area.
- Flare Measurement: Continuously measure the dermal blood flow for a defined period (e.g., 60 minutes) to quantify the flare response (increase in blood flow).
- Data Analysis: Calculate the area under the curve (AUC) of the blood flow response over time. The percentage of inhibition of the flare response by **Mavatrep** is determined by

comparing the AUC in the drug-treated group to the vehicle-treated group.

Clinical Trial Protocol for Osteoarthritis Pain

The following provides a generalized workflow for a clinical trial evaluating the analgesic efficacy of **Mavatrep** in patients with knee osteoarthritis, based on published study designs.



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Generalized workflow for a clinical trial of **Mavatrep**.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria (Example):

- Male or female, 40-75 years of age.
- Diagnosis of osteoarthritis of the knee.

- Average daily pain score of ≥ 5 on an 11-point Numeric Rating Scale (NRS).

Exclusion Criteria (Example):

- History of significant cardiovascular, renal, or hepatic disease.
- Use of other investigational drugs within 30 days.
- Known hypersensitivity to TRPV1 antagonists.

Treatment:

- **Mavatrep** (e.g., 25 mg or 50 mg, orally, once daily).
- Placebo (orally, once daily).

Efficacy Assessments:

- Primary Endpoint: Change from baseline in the weekly average of the daily pain intensity score on the NRS.
- Secondary Endpoints:
 - Pain intensity after a standardized physical activity (e.g., stair climb test).
 - Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
 - Patient Global Impression of Change (PGIC).

Safety Assessments:

- Monitoring of adverse events.
- Vital signs, including body temperature.
- Electrocardiograms (ECGs).
- Clinical laboratory tests.

Conclusion

Mavatrep represents a promising non-opioid analgesic with a well-defined mechanism of action targeting the TRPV1 receptor. Preclinical data have established its potency and in vivo efficacy in relevant pain models. Early-phase clinical trials have provided evidence of its analgesic effects in patients with osteoarthritis, along with a manageable safety profile consistent with its mechanism. The ongoing and future clinical development of **Mavatrep** will be crucial in further defining its therapeutic potential and positioning it as a valuable treatment option for chronic pain. This technical guide provides a foundational understanding of **Mavatrep** for the scientific and drug development community, encouraging further research and exploration in the field of non-opioid analgesia.

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